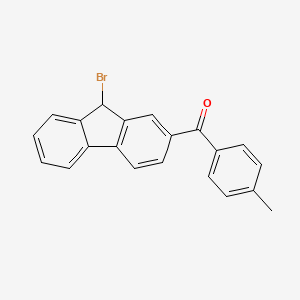
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a 4-methylphenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone typically involves the bromination of fluorene followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 9-bromofluorene is then subjected to Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Products include substituted fluorenes with various functional groups.
Oxidation: Products include fluorenone derivatives and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
9-Bromofluorene: Lacks the 4-methylphenyl group, making it less complex and with different reactivity.
Fluorenone: Contains a carbonyl group at the 9th position but lacks the bromine atom and the 4-methylphenyl group.
4-Methylbenzoyl Chloride: Used as a reagent in the synthesis but lacks the fluorene moiety.
Uniqueness
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is unique due to the combination of the bromine atom, the fluorene ring, and the 4-methylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
922499-62-5 |
|---|---|
Molecular Formula |
C21H15BrO |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(9-bromo-9H-fluoren-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H15BrO/c1-13-6-8-14(9-7-13)21(23)15-10-11-17-16-4-2-3-5-18(16)20(22)19(17)12-15/h2-12,20H,1H3 |
InChI Key |
VRWBWXHDWSIASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















